molecular formula C19H20Cl2N2O3S B2685058 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamide CAS No. 941914-92-7

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamide

Cat. No. B2685058
CAS RN: 941914-92-7
M. Wt: 427.34
InChI Key: ZXRFAPLRYBQEIP-UHFFFAOYSA-N
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Description

4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2,3-dichlorophenyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases and plays a key role in the signaling pathway of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Characterization of Polymers

A series of polyamides and poly(amide-imide)s were synthesized using direct poly-condensation methods involving aromatic dicarboxylic acids and bis(carboxyphthalimide)s. These polymers exhibited high thermal stability, with no significant weight loss observed before 400 °C, and were found to be soluble in aprotic polar solvents. This research underlines the potential of using specific chemical compounds in developing materials with desirable physical and chemical properties for industrial applications (Saxena et al., 2003).

Anticonvulsant Activities

The anticonvulsant activities of enaminones were evaluated using the amygdala kindling model, providing insights into their potential therapeutic applications. Although the specific compound mentioned in the user's request was not directly studied, the research on enaminones highlights the broader interest in understanding the medicinal properties of structurally related compounds (Scott et al., 1993).

Structural Characterization of Aromatic Sulfonamides

Aromatic sulfonamides and their hydrochloride salts were synthesized and their crystal structures determined, which is crucial for understanding the physicochemical properties of these compounds. This type of research is fundamental in the development of new drugs, providing a basis for structure-activity relationship studies (Remko et al., 2010).

Unique Properties of Selenacyclooctane Derivatives

The synthesis and unique properties of specific cyclic compounds were explored, demonstrating the potential for creating new materials with specific functionalities. Such research is indicative of the broad interest in discovering and characterizing novel compounds for varied scientific applications (Nakayama et al., 1998).

Inhibitory Effects on Carbonic Anhydrases

The inhibitory effects of certain aromatic sulfonamide compounds on carbonic anhydrases were investigated, highlighting the potential for these compounds in therapeutic applications. The study provided valuable insights into the enzyme inhibition properties of sulfonamide derivatives, which could inform the development of new drugs (Supuran et al., 2013).

properties

IUPAC Name

4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c1-23(14-5-2-3-6-14)27(25,26)15-11-9-13(10-12-15)19(24)22-17-8-4-7-16(20)18(17)21/h4,7-12,14H,2-3,5-6H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRFAPLRYBQEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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